Methyl 4-hydroxy-2-methylenebutanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61541-20-6 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
methyl 4-hydroxy-2-methylidenebutanoate |
InChI |
InChI=1S/C6H10O3/c1-5(3-4-7)6(8)9-2/h7H,1,3-4H2,2H3 |
InChI Key |
NHRMHEKXRUSPAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)CCO |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 4 Hydroxy 2 Methylenebutanoate and Analogues
Strategies Involving Esterification of 4-Hydroxy-2-methylenebutanoic Acid Derivatives
Esterification represents a direct and fundamental approach to synthesizing methyl 4-hydroxy-2-methylenebutanoate from its carboxylic acid counterpart, 4-hydroxy-2-methylenebutanoic acid. This transformation can be accomplished under various conditions, principally through acid catalysis or by employing alternative reagents to facilitate the reaction.
The most common method for converting a carboxylic acid to its methyl ester is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst. masterorganicchemistry.com This equilibrium-driven process is typically pushed toward the product side by using a large excess of the alcohol (methanol) and sometimes by removing the water that is formed during the reaction. masterorganicchemistry.com
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking this carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com Common catalysts for this reaction include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com A similar transformation, the preparation of methyl 4-hydroxy-2-butynoate, is achieved by treating 4-hydroxy-2-butynoic acid with 2% sulfuric acid in methanol, highlighting the applicability of this method to related hydroxy-functionalized acids. orgsyn.org
| Catalyst Type | Example | Role in Reaction | Key Features |
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Protonates the carbonyl oxygen, activating the carboxylic acid. | Reversible reaction; requires excess alcohol or water removal. masterorganicchemistry.com |
| Brønsted Acid | p-Toluenesulfonic Acid (TsOH) | Functions similarly to sulfuric acid as a proton donor. | Often used for its solid form and milder acidity compared to H₂SO₄. masterorganicchemistry.com |
| Solid Acid Catalyst | Ion-Exchange Resin (e.g., Dowex) | Provides a heterogeneous source of protons. | Facilitates easier catalyst removal and product purification. nih.gov |
Beyond traditional acid catalysis, other methods can be employed to achieve esterification, often under milder conditions or with different activating agents. One such approach utilizes a combination of a dried strongly acidic cation-exchange resin, like Dowex H+, with sodium iodide (NaI). nih.gov This system has proven effective for various esterifications, including those involving sterically hindered substrates. The use of the resin simplifies the workup procedure as the catalyst can be removed by simple filtration. nih.gov
Another set of alternatives involves activating the carboxylic acid group to make it more susceptible to nucleophilic attack by methanol. Reagents like thionyl chloride can convert the carboxylic acid to an acyl chloride, which then reacts rapidly with methanol to form the ester. However, such methods require careful handling due to the corrosive nature of the reagents and may not be compatible with the hydroxyl group present in the molecule without a protecting group strategy.
Synthesis via Ring-Opening Reactions of α-Methylene-γ-butyrolactones
An alternative synthetic route to this compound and its analogs involves the catalytic ring-opening of α-methylene-γ-butyrolactone (MBL). This five-membered lactone is a biorenewable monomer, but its conversion is challenging due to the thermodynamic stability of the γ-butyrolactone ring and the high reactivity of its exocyclic double bond. chinesechemsoc.orgacs.org The reaction can proceed via two competing pathways: ring-opening polymerization (ROP) to yield an unsaturated polyester, or vinyl-addition polymerization across the double bond. acs.org Achieving selective ring-opening to form the desired hydroxy ester requires careful control over the catalytic system and reaction conditions.
The selective ring-opening of MBL is a significant challenge because the five-membered γ-butyrolactone ring is known for its non-polymerizability under many conditions. acs.org However, specific catalysts have been developed that can favor this pathway. Lanthanide-based catalysts, such as Ln[N(SiMe₃)₂]₃, have been shown to effectively catalyze the ring-opening polymerization of MBL through a coordination-insertion mechanism. acs.org In this process, the alcohol initiator coordinates to the lanthanide metal center, followed by coordination of the MBL monomer. The alkoxide initiator then attacks the carbonyl carbon of the lactone, leading to the opening of the ring.
Organocatalytic systems have also been developed. A binary catalyst system using a phosphazene base and a urea co-catalyst can achieve the chemoselective ROP of MBL. chinesechemsoc.org The proposed mechanism involves the activation of the initiating alcohol by the phosphazene base, while the urea component activates the MBL monomer through hydrogen bonding, facilitating the nucleophilic attack and subsequent ring-opening.
The choice of catalyst and reaction conditions is critical in directing the reaction toward the desired ring-opened product rather than the product of vinyl polymerization.
Catalyst Selection: Lanthanide-based catalysts have demonstrated high selectivity for the ring-opening pathway. acs.org Organocatalytic systems, like the phosphazene/urea binary catalyst, can also be highly selective, but their effectiveness is often more sensitive to other reaction parameters. chinesechemsoc.org
Temperature: Temperature plays a crucial role in controlling the chemoselectivity. For instance, in the copolymerization of MBL and ε-caprolactone using lanthanide catalysts, lower temperatures (0 °C or -20 °C) were found to be effective in producing the ring-opened copolyester exclusively. acs.org Similarly, with organocatalysts, controlling the temperature is key to realizing delicate chemoselectivity. chinesechemsoc.org
Solvent: The polarity of the solvent can influence the reaction outcome. In the lanthanide-catalyzed copolymerization, a relatively nonpolar solvent was found to favor the desired ring-opening copolymerization. acs.org
| Catalyst System | Reaction Type | Key Condition for Ring-Opening | Outcome |
| Lanthanide Catalysts (e.g., Ln[N(SiMe₃)₂]₃) | Coordination-Insertion Polymerization | Low temperature (-20 °C to 0 °C), nonpolar solvent | Exclusive formation of unsaturated polyester via ROP. acs.org |
| Organocatalysts (e.g., Phosphazene/Urea) | Organocatalytic Polymerization | Controlled temperature | High chemoselectivity for ROP over vinyl-addition. chinesechemsoc.org |
Application of Baylis-Hillman Reaction in this compound Precursor Synthesis
The Morita–Baylis–Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the influence of a nucleophilic catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly atom-economical and produces densely functionalized molecules, such as the allylic alcohol moiety present in this compound. nih.gov
To synthesize the target compound or a direct precursor, the Baylis-Hillman reaction would involve the coupling of methyl acrylate (B77674) (the activated alkene) with formaldehyde (B43269) (the aldehyde electrophile). The reaction is commonly catalyzed by tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), or phosphines. organic-chemistry.org
The mechanism begins with the conjugate addition of the nucleophilic catalyst (e.g., DABCO) to methyl acrylate, forming a zwitterionic enolate intermediate. organic-chemistry.orgresearchgate.net This nucleophilic intermediate then adds to the carbonyl carbon of formaldehyde. Subsequent proton transfer and elimination of the catalyst yield the final product, methyl 2-(hydroxymethyl)acrylate, which is an isomer of the target compound and a key precursor. A similar reaction using acetaldehyde instead of formaldehyde has been reported to produce methyl 3-hydroxy-2-methylenebutanoate in 79% yield. orgsyn.org The primary disadvantage of the Baylis-Hillman reaction is its often slow reaction rate, which can require long reaction times. wikipedia.org
Diastereoselective and Enantioselective Baylis-Hillman Adduct Formation
The Baylis-Hillman reaction can be rendered asymmetric through several strategies, including the use of chiral catalysts, chiral auxiliaries, and chiral Lewis acids. wikipedia.org The goal is to control the formation of the new stereocenter at the hydroxyl-bearing carbon.
Chiral Catalysts: Chiral tertiary amines and phosphines are commonly employed to induce enantioselectivity. organic-chemistry.orgmdpi.com For instance, derivatives of naturally occurring alkaloids like quinidine have been shown to provide high enantiomeric excess (ee). 140.122.64 Chiral aziridine-phosphines have also been used effectively in the asymmetric MBH reaction between methyl acrylate and various aromatic aldehydes, yielding products with high enantioselectivity. mdpi.com
Chiral Lewis Acids: The use of chiral Lewis acids in combination with traditional amine catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) can enhance both reaction rate and enantioselectivity. wikipedia.org140.122.64 Complexes of metal triflates, such as La(OTf)3, with camphor-derived chiral ligands have been investigated, achieving moderate to good enantioselectivities in the reaction of aldehydes with acrylates. 140.122.64researchgate.net The Lewis acid activates the aldehyde by coordinating to its carbonyl oxygen, making it more susceptible to nucleophilic attack by the zwitterionic intermediate formed from the acrylate and the amine catalyst. wikipedia.orghsc.edu
| Catalyst System | Reactants | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|
| Chiral Aziridine-Phosphine | Aromatic Aldehydes + Methyl Acrylate | Up to 98% | Moderate to High | mdpi.com |
| La(OTf)₃ + Camphor-Derived Ligand | Various Aldehydes + Acrylates | Up to 95% | 25-97% | wikipedia.org |
| (S)-Proline + DABCO | α,β-Unsaturated Aldehydes + α-Amido Sulfones (Aza-MBH) | 82-99% | 46-87% | wikipedia.org |
| Jacobsen's Thiourea Catalyst | N-tosyl Imines + Activated Alkenes (Aza-MBH) | 87-99% | 25-49% | wikipedia.org |
Diastereoselective Approaches: When the aldehyde or acrylate substrate already contains a stereocenter, the Baylis-Hillman reaction can proceed with diastereoselectivity. Another strategy involves using a chiral auxiliary attached to the acrylate, which biases the approach of the aldehyde to one face of the enolate intermediate. For instance, enantiopure cyclic derivatives of Baylis-Hillman adducts have been synthesized using a (−)-menthone auxiliary, which allows for the separation of diastereomers. nih.gov
Subsequent Transformations of Baylis-Hillman Products to this compound
While the direct Baylis-Hillman reaction between formaldehyde and methyl acrylate yields this compound, other synthetic strategies involve the transformation of different, more complex Baylis-Hillman adducts. An alternative enantioselective synthesis involves an asymmetric aldol reaction of a ketene silyl (B83357) acetal containing an alkylseleno group, followed by oxidative deselenization to furnish the optically active α-methylene-β-hydroxy ester. nih.gov This multi-step process provides a route to enantiopure Baylis-Hillman adducts that circumvents the direct, and often slow, asymmetric Baylis-Hillman reaction. nih.gov
Derivatization Strategies for this compound
The multiple functional groups of this compound—a primary hydroxyl group, a conjugated double bond, and an ester—offer numerous possibilities for derivatization. rsc.orgresearchgate.net
Functional Group Interconversions at the Hydroxyl Moiety
The primary hydroxyl group is a key site for modification.
Esterification and Etherification: The hydroxyl group can be readily converted into esters (e.g., acetates) through reaction with acetyl chloride or acetic anhydride. rsc.org It can also be transformed into silyl ethers by treatment with reagents like hexamethyldisilazane (HMDS) or tert-butyldimethylsilyl chloride (TBDMSCl), which serves as a common protecting group strategy in multi-step syntheses. rsc.org
Halogenation: The hydroxyl group can be replaced by a halogen. Treatment with reagents like thionyl chloride or hydrobromic acid can convert the alcohol into the corresponding allyl chlorides or bromides. rsc.org For example, reacting MBH adducts with Et3N/MsCl has been shown to selectively produce (2Z)-2-(chloromethyl)-3-arylprop-2-enoates. rsc.org
Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the reagents and conditions used.
| Reaction Type | Reagent(s) | Product Functional Group | Reference |
|---|---|---|---|
| Esterification | Acetyl Chloride / Base | Acetate Ester | rsc.org |
| Silyl Ether Formation | TBDMSCl / Li₂S | Silyl Ether | rsc.org |
| Chlorination | Et₃N / MsCl | Allyl Chloride | rsc.org |
| Bromination | HBr | Allyl Bromide | rsc.org |
Modifications of the Methylene (B1212753) Group and Ester Functionality
The activated double bond and the ester group are also versatile handles for further chemical synthesis.
Modifications of the Methylene Group:
Hydrogenation: The carbon-carbon double bond can be reduced via catalytic hydrogenation to yield the saturated analogue, methyl 4-hydroxy-2-methylbutanoate. rsc.org
Cycloaddition Reactions: The electron-deficient alkene can participate as a dienophile in Diels-Alder reactions, leading to the formation of complex cyclic structures. ijream.org
Michael Addition: The conjugated system is susceptible to Michael (1,4-conjugate) addition by various nucleophiles. ijream.org
Modifications of the Ester Functionality:
Hydrolysis (Saponification): The methyl ester can be hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the corresponding carboxylate salt, which upon acidic workup gives 4-hydroxy-2-methylenebutanoic acid. libretexts.orgsaskoer.ca
Amidation: The ester can be converted to an amide by reaction with ammonia or primary/secondary amines. youtube.com This reaction typically requires heating as esters are less reactive than acid chlorides. youtube.com
Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orglibretexts.org This would transform this compound into 2-methylene-1,4-butanediol.
Grignard Reaction: Treatment with two equivalents of a Grignard reagent converts the ester into a tertiary alcohol. libretexts.org
Chemical Reactivity and Transformation Studies of Methyl 4 Hydroxy 2 Methylenebutanoate
Nucleophilic Addition Reactions to the α,β-Unsaturated Ester System
The α,β-unsaturated ester system in methyl 4-hydroxy-2-methylenebutanoate is a classic Michael acceptor. The polarization of the carbon-carbon double bond by the conjugated ester group renders the β-carbon electrophilic and susceptible to attack by a wide variety of nucleophiles. This reactivity is central to many of the transformations involving this substrate.
The addition of organometallic reagents to α,β-unsaturated esters can proceed via two main pathways: 1,2-addition to the carbonyl group or 1,4-conjugate addition (Michael addition) to the β-carbon. The regioselectivity of this reaction is highly dependent on the nature of the organometallic reagent. "Hard" nucleophiles, such as organolithium and Grignard reagents, tend to favor 1,2-addition, leading to the formation of tertiary allylic alcohols. In contrast, "soft" nucleophiles, such as organocuprates (Gilman reagents), preferentially undergo 1,4-addition, resulting in the formation of a new carbon-carbon bond at the β-position.
While specific studies on this compound are not extensively documented, the general reactivity patterns of α,β-unsaturated esters provide a strong predictive framework. For instance, the reaction with a Gilman reagent, such as lithium dimethylcuprate (Li(CH₃)₂Cu), would be expected to yield methyl 4-hydroxy-2-methylbutanoate. The general scheme for this transformation is depicted below:
Scheme 1: Expected 1,4-Addition of an Organocuprate to this compound
The hydroxyl group in the substrate could potentially interfere with the organometallic reagent, acting as a proton source. Therefore, protection of the hydroxyl group, for example as a silyl (B83357) ether, might be necessary to achieve high yields of the desired conjugate addition product.
The Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the addition of a soft nucleophile (the Michael donor) to an activated α,β-unsaturated carbonyl compound (the Michael acceptor). A variety of nucleophiles, including enolates, amines, thiols, and carbanions derived from malonic esters and related compounds, can participate in this reaction.
A relevant example from the literature, although on a constitutional isomer, is the Michael addition of benzylamine to methyl 3-hydroxy-2-methylenebutanoate. This reaction proceeds smoothly to give the corresponding β-amino ester. This suggests that this compound would undergo similar reactions. For instance, the addition of a malonate ester, in the presence of a base like sodium ethoxide, would be expected to form a new carbon-carbon bond at the β-position, leading to a functionalized adipate derivative after hydrolysis and decarboxylation.
The general mechanism for the Michael addition involves the formation of an enolate intermediate, which is subsequently protonated to give the final product. The reaction is typically carried out under basic conditions, which can also catalyze the deprotonation of the Michael donor.
Table 1: Representative Michael Donors and Expected Products from Reaction with this compound
| Michael Donor | Reagent/Catalyst | Expected Product (after workup) |
| Diethyl malonate | NaOEt | Diethyl 2-(3-carbomethoxy-4-hydroxypropyl)malonate |
| Thiophenol | Et₃N | Methyl 4-hydroxy-2-(phenylthiomethyl)butanoate |
| Pyrrolidine | (none) | Methyl 4-hydroxy-2-(pyrrolidin-1-ylmethyl)butanoate |
Cycloaddition Reactions Involving this compound
The electron-deficient nature of the double bond in this compound makes it a suitable component in various cycloaddition reactions. These reactions are powerful tools for the construction of cyclic molecules with high stereocontrol.
1,3-Dipolar cycloadditions are pericyclic reactions that involve a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile). The reaction of a nitrone (a 1,3-dipole) with an alkene (a dipolarophile) leads to the formation of a five-membered isoxazolidine ring. As an electron-deficient alkene, this compound is expected to be a reactive dipolarophile in such reactions.
The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory. For an electron-deficient alkene, the reaction is typically controlled by the interaction between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the alkene. This generally leads to the formation of the 5-substituted isoxazolidine as the major regioisomer.
Scheme 2: General 1,3-Dipolar Cycloaddition of a Nitrone with this compound
These isoxazolidine products are valuable synthetic intermediates that can be further transformed, for example, by reductive N-O bond cleavage to afford γ-amino alcohols.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. Therefore, this compound is expected to function as a dienophile in Diels-Alder reactions.
For example, its reaction with a simple diene like 1,3-butadiene would be expected to yield a cyclohexene derivative. The endo rule generally predicts the major diastereomer in Diels-Alder reactions, where the substituents of the dienophile are oriented towards the developing π-system of the diene in the transition state.
Table 2: Predicted Diels-Alder Adducts with Various Dienes
| Diene | Expected Product |
| 1,3-Butadiene | Methyl 4-(hydroxymethyl)cyclohex-3-ene-1-carboxylate |
| Cyclopentadiene | Methyl 3-(hydroxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate |
| Danishefsky's diene | Methyl 4-hydroxy-2-methoxy-6-(trimethylsilyloxy)cyclohexane-1-carboxylate (after hydrolysis) |
Intramolecular Rearrangements and Cyclization Pathways
The presence of the hydroxyl group at the γ-position relative to the ester carbonyl opens up the possibility of intramolecular reactions. One of the most common transformations for γ-hydroxy-α,β-unsaturated esters is intramolecular Michael addition, also known as lactonization, to form a γ-butyrolactone.
This cyclization can be catalyzed by either acid or base. Under acidic conditions, protonation of the carbonyl oxygen activates the α,β-unsaturated system towards nucleophilic attack by the hydroxyl group. Under basic conditions, deprotonation of the hydroxyl group generates an alkoxide that can then add to the β-carbon. This process is often reversible. The formation of the five-membered lactone ring is generally thermodynamically favored.
In a related context, the acid-catalyzed lactonization of alkyl 3,4-diaryl-4-hydroxy-2-methylenebutanoates has been reported to proceed efficiently to furnish the corresponding α-methylene-γ-butyrolactones. This provides strong evidence for the feasibility of a similar transformation for this compound, which would lead to the formation of α-methylene-γ-butyrolactone, a structural motif present in many natural products.
Furthermore, γ-hydroxy-α,β-unsaturated aldehydic esters have been noted to have the potential to cyclize into furans. While this compound is an ester and not an aldehyde, the possibility of related intramolecular cyclizations under certain conditions cannot be ruled out.
Scheme 3: Plausible Intramolecular Cyclization of this compound
This intramolecular cyclization represents a significant pathway in the chemistry of this compound, providing a direct route to valuable heterocyclic structures.
Oxidation and Reduction Chemistry of this compound
The primary hydroxyl group in this compound can be selectively oxidized to an aldehyde without affecting the α,β-unsaturated ester moiety. The choice of oxidizing agent is crucial to prevent over-oxidation to a carboxylic acid or reaction with the double bond.
Common reagents for this type of selective oxidation of a primary allylic alcohol include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and Dess-Martin periodinane (DMP). These reagents operate under mild conditions, which is ideal for preserving the other functional groups in the molecule.
Manganese Dioxide (MnO₂): This is a classic and effective reagent for the oxidation of allylic and benzylic alcohols. The reaction is heterogeneous and typically carried out in a chlorinated solvent like dichloromethane or chloroform. It is highly selective for this type of alcohol and will not affect the ester or the double bond.
Pyridinium Chlorochromate (PCC): A milder version of chromic acid-based oxidants, PCC can oxidize primary alcohols to aldehydes and stop at that stage. It is typically used in dichloromethane.
Dess-Martin Periodinane (DMP): This is a hypervalent iodine reagent that offers a very mild and selective method for oxidizing primary alcohols to aldehydes with high yields and short reaction times.
The product of this selective oxidation is Methyl 4-oxo-2-methylenebutanoate .
| Oxidizing Agent | Conditions | Selectivity for Primary Allylic Alcohol |
| Manganese Dioxide (MnO₂) | CH₂Cl₂ or CHCl₃, room temp. | High |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temp. | Good |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temp. | High |
The reduction of this compound can target either the carbon-carbon double bond or the ester group, depending on the reducing agent and reaction conditions.
Reduction of the Methylene (B1212753) Double Bond: The conjugated double bond can be selectively reduced while preserving the ester and hydroxyl groups through catalytic hydrogenation.
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) will typically reduce the more accessible C=C double bond before reducing the ester. This reaction results in the formation of Methyl 4-hydroxy-2-methylbutanoate .
Reduction of the Ester Group: The ester group is less reactive than the double bond towards many reducing agents. Strong hydride reagents are required for its reduction to a primary alcohol.
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that will reduce the ester group to a primary alcohol. It will also reduce the α,β-unsaturated double bond. The expected product from the treatment of this compound with excess LiAlH₄ would be 2-methyl-1,4-butanediol .
Sodium Borohydride (NaBH₄): This is a much milder reducing agent than LiAlH₄. It is generally not capable of reducing esters but can, under certain conditions (e.g., in combination with certain additives or at high temperatures), reduce α,β-unsaturated systems. However, its primary use is for the reduction of aldehydes and ketones.
| Reducing Agent | Functional Group Targeted | Product |
| H₂ / Pd/C | C=C double bond | Methyl 4-hydroxy-2-methylbutanoate |
| LiAlH₄ | Ester and C=C double bond | 2-Methyl-1,4-butanediol |
| NaBH₄ | Generally unreactive with esters and isolated C=C bonds | No significant reaction expected under standard conditions |
Mechanistic Investigations and Computational Chemistry of Methyl 4 Hydroxy 2 Methylenebutanoate Reactions
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is frequently employed to study reaction mechanisms, including the identification of transition states and the calculation of reaction energies.
Exploration of Reaction Pathways and Transition States
A detailed exploration of reaction pathways and the characterization of transition states for reactions involving Methyl 4-hydroxy-2-methylenebutanoate using DFT has not been extensively reported in peer-reviewed literature. Such studies would typically involve mapping the potential energy surface for a given reaction to identify the lowest energy path from reactants to products. This process would characterize the geometry and energy of any intermediates and transition states, providing insight into the reaction's feasibility and mechanism.
Energetic Profiles and Kinetic Analysis of Transformations
Analysis of Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is fundamental to its reactivity. Computational methods can provide various descriptors that help in understanding and predicting chemical behavior.
Frontier Molecular Orbital (FMO) Theory Applications
While a specific Frontier Molecular Orbital (FMO) analysis for this compound is not documented, FMO theory provides a framework for understanding its reactivity. The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, the HOMO would likely be associated with the electron-rich alkene or hydroxyl group, making it nucleophilic. The LUMO would be associated with the electron-deficient carbonyl group of the ester, rendering it electrophilic. The energies and spatial distributions of these frontier orbitals would govern its interactions with other reagents in reactions such as cycloadditions or nucleophilic additions.
Conceptual DFT Indices (e.g., Electrophilicity and Nucleophilicity Parr Functions)
There are no specific studies reporting the calculation of conceptual DFT indices, such as electrophilicity and nucleophilicity Parr functions, for this compound. These indices are valuable for quantifying the electrophilic and nucleophilic character of different atomic sites within a molecule, thereby predicting the regioselectivity of reactions. For this compound, such an analysis would help to identify the most probable sites for electrophilic or nucleophilic attack.
Stereochemical and Regiochemical Outcomes of Reactions
The stereochemical and regiochemical outcomes of reactions involving this compound can be predicted using established principles, most notably Baldwin's rules for ring-closure reactions. The structure of this compound makes it a useful substrate for studying intramolecular cyclization.
This compound can undergo intramolecular cyclization via the attack of the hydroxyl group onto the double bond. According to Baldwin's rules, the favorability of this ring closure depends on the size of the ring being formed and the geometry of the reacting centers.
Specifically, the attack of the oxygen nucleophile on the sp² hybridized carbon of the methylene (B1212753) group is classified as a "trig" cyclization.
5-exo-trig: Attack of the hydroxyl oxygen on the exocyclic methylene carbon would lead to the formation of a five-membered ring. This process is favored according to Baldwin's rules.
6-endo-trig: Attack of the hydroxyl oxygen on the internal carbon of the double bond would result in a six-membered ring. This mode of cyclization is disfavored by Baldwin's rules.
Therefore, it is predicted that the intramolecular cyclization of this compound would preferentially proceed via a 5-exo-trig pathway to yield a five-membered lactone. This prediction is based on the optimal orbital overlap that can be achieved in the transition state for the 5-exo closure compared to the 6-endo closure. wikipedia.org
Prediction and Validation of Stereoselectivity in Cycloadditions
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the stereochemical outcomes of cycloaddition reactions. For the analogous compound, methyl 3-hydroxy-3-methyl-2-methylenebutanoate, DFT calculations have been successfully employed to analyze the stereoselectivity of its 1,3-dipolar cycloaddition with (E)-N-methyl-1-phenylethan-1-imine oxide. imist.ma
The analysis involves the calculation of the relative free energies of the different possible stereoisomeric transition states. A lower activation energy for one transition state over another indicates a kinetic preference for the formation of the corresponding stereoisomer. In the case of the model compound, the computational results demonstrated a high degree of stereoselectivity, which was in clear agreement with experimental observations. imist.ma This validation underscores the predictive power of DFT in these systems.
The stereoselectivity in such reactions is often governed by a combination of steric and electronic factors. The spatial arrangement of the substituents on both the dipolarophile (the methylenebutanoate) and the 1,3-dipole dictates the most energetically favorable approach, minimizing steric hindrance and maximizing stabilizing electronic interactions in the transition state.
Table 1: Predicted Stereoselectivity in a Model Cycloaddition Reaction
| Transition State | Relative Free Energy (kcal/mol) | Predicted Major Product | Experimental Validation |
| endo-Cycloadduct | 0.0 | Yes | Consistent |
| exo-Cycloadduct | +3.5 | No | Consistent |
Note: Data is hypothetical and illustrative of typical computational findings for such reactions, based on the principles discussed in the cited literature.
Regioselectivity Control in Organic Transformations
Regioselectivity, the preference for one direction of bond formation over another, is another critical aspect of cycloaddition reactions that can be elucidated through computational chemistry. The reaction of methyl 3-hydroxy-3-methyl-2-methylenebutanoate with a nitrone was found to be highly regioselective. imist.ma
This regioselectivity can be rationalized by analyzing the electronic structure of the reactants, often through the lens of Frontier Molecular Orbital (FMO) theory or by calculating local reactivity indices like Parr functions. imist.ma These analyses help to identify the most nucleophilic and electrophilic centers on the reacting molecules. The preferred regioisomer arises from the combination of the most nucleophilic atom of one reactant with the most electrophilic atom of the other.
For this compound, the electron-withdrawing ester group and the electron-donating hydroxyalkyl group influence the polarization of the double bond, which in turn directs the incoming reactant to a specific orientation. DFT calculations can precisely model these electronic effects and predict the major regioisomeric product with high accuracy. imist.ma
Table 2: Factors Influencing Regioselectivity
| Factor | Influence on Regioselectivity |
| Frontier Molecular Orbital (FMO) Energies | The interaction between the HOMO of one reactant and the LUMO of the other determines the favored orientation. |
| Atomic Charges | The electrostatic attraction between positively and negatively charged centers on the reactants can direct the cycloaddition. |
| Steric Hindrance | The spatial bulk of substituents can disfavor certain regioisomeric transition states. |
Solvent Effects and Catalytic Influences on Reaction Mechanisms
The reaction environment, including the solvent and the presence of catalysts, can significantly impact the mechanism, rate, and selectivity of chemical reactions.
Solvent Effects: The polarity of the solvent can influence the stability of the reactants, transition states, and products. For cycloaddition reactions that proceed through polar, non-concerted mechanisms, a polar solvent can stabilize charged intermediates and transition states, thereby accelerating the reaction rate. The choice of solvent can also subtly alter the stereochemical and regiochemical outcomes by differentially solvating the various transition states. mdpi.com
Catalytic Influences: Catalysts offer alternative reaction pathways with lower activation energies. In the context of reactions involving hydroxy-functionalized compounds, catalysts can play several roles. For instance, a Lewis acid catalyst could coordinate to the carbonyl oxygen of the ester group in this compound, increasing its electrophilicity and activating the double bond towards nucleophilic attack. Conversely, a base could deprotonate the hydroxyl group, enhancing its nucleophilicity for other transformations. The use of catalysts can be a powerful strategy to not only accelerate reactions but also to control their selectivity.
Polymer Chemistry and Material Science Applications of Methyl 4 Hydroxy 2 Methylenebutanoate Analogues
Synthesis of Monomers for Polymerization from Methyl 4-hydroxy-2-methylenebutanoate Precursors
The conversion of precursor molecules into functional monomers is a foundational step in creating advanced polymeric materials. This section details the preparation of key derivatives and the principles behind the structural design of these polymerizable units.
Preparation of Sodium 4-Hydroxy-2-methylenebutanoate (SHMB) and Derivatives
The synthesis of water-soluble monomers is often desirable for applications in hydrogels, coatings, and biomedical materials. Sodium 4-hydroxy-2-methylenebutanoate (SHMB), the sodium salt of the carboxylic acid corresponding to this compound, represents a key water-soluble derivative.
The standard and most direct method for preparing SHMB from its methyl ester precursor is through a process called saponification. This chemical reaction involves the hydrolysis of the ester in the presence of a strong base, typically sodium hydroxide (B78521) (NaOH).
Reaction Scheme: this compound + NaOH → Sodium 4-hydroxy-2-methylenebutanoate + Methanol (B129727)
In this reaction, the hydroxide ion (OH⁻) from NaOH attacks the electrophilic carbonyl carbon of the ester group. This leads to the cleavage of the ester bond, resulting in the formation of a sodium carboxylate (the sodium salt) and methanol as a byproduct. The reaction is typically carried out in an aqueous or alcoholic solvent and may be heated to ensure completion. The resulting SHMB is an ionic compound, which confers water solubility and makes it suitable for polymerization in aqueous media.
Structural Design of Polymerizable Methyl Butenoate Derivatives
The molecular architecture of a monomer is critical in defining the properties of the final polymer. For analogues of this compound, which are part of the broader class of α-substituted acrylates, structural design focuses on several key aspects.
The α-Substituent: The group attached to the same carbon as the ester group significantly influences polymerizability and the properties of the polymer. In this case, the hydroxymethyl group (-CH₂OH) introduces hydrophilicity and provides a site for post-polymerization modification, such as cross-linking or grafting of other molecules.
Modification of the Hydroxyl Group: The pendant hydroxyl group can be chemically modified to create a library of new monomers. For instance, it can be esterified with other functional groups to alter the polymer's solubility, thermal stability, or refractive index.
Chain Length: The length of the carbon chain separating the hydroxyl group from the polymerizable double bond can also be varied to fine-tune the flexibility and hydrophobicity of the resulting polymer backbone.
These design principles allow for the creation of monomers that can be used to produce polymers with a wide range of properties, from flexible coatings to rigid, thermally stable materials.
Radical Polymerization Kinetics and Mechanisms of this compound Monomers
Radical polymerization is a versatile and widely used method for synthesizing a vast array of polymers. Understanding the kinetics and mechanisms is crucial for controlling the polymerization process and the final polymer properties.
Homopolymerization Behavior and Rate Limitations (e.g., Depropagation)
Homopolymerization is the process where a single type of monomer is converted into a polymer. For α-substituted acrylates, such as analogues of this compound, the polymerization behavior can be complex. A significant rate-limiting factor is the phenomenon of depropagation , which is the reverse of the propagation step in chain-growth polymerization.
Copolymerization Studies with Acrylamide (B121943) and Other Comonomers
Copolymerization, the process of polymerizing two or more different monomers, is a powerful tool for modifying polymer properties. researchgate.net Acrylamide is a common comonomer used to impart hydrophilicity and increase the molecular weight of copolymers.
The behavior of a copolymerization reaction is described by the monomer reactivity ratios (r₁ and r₂) . These ratios compare the rate at which a growing polymer chain ending in one monomer unit adds another unit of the same monomer versus adding a unit of the comonomer.
If r₁ > 1, the growing chain prefers to add its own type of monomer.
If r₁ < 1, the growing chain prefers to add the other monomer.
If r₁ ≈ 1, there is no preference.
If r₁ * r₂ = 1, an ideal random copolymer is formed.
If r₁ * r₂ = 0, a perfectly alternating copolymer is formed.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Copolymer Type Indication |
|---|---|---|---|---|
| Methyl Methacrylate (B99206) (MMA) | Acrylamide (AM) | > 1 | < 1 | Random/Statistical |
| Ethyl Methacrylate (EM) | Acrylamide (AM) | > 1 | < 1 | Random/Statistical |
| Butyl Methacrylate (BM) | Acrylamide (AM) | > 1 | < 1 | Random/Statistical |
Table 1: Reactivity Ratios for the Copolymerization of Various Methacrylates (M₁) with Acrylamide (M₂). Data from analogous systems suggest a tendency for random copolymer formation. asianpubs.org
Influence of Reaction Conditions (Temperature, pH, Ionic Strength) on Polymerization
The conditions under which a polymerization is conducted have a profound impact on the reaction kinetics and the properties of the resulting polymer.
Temperature: Temperature is a critical parameter in radical polymerization. Increasing the temperature generally increases the rate of both initiation and propagation, leading to faster polymerization. nih.gov However, for monomers susceptible to depropagation, higher temperatures can lower the maximum achievable molecular weight and conversion by shifting the polymerization-depolymerization equilibrium towards the monomer. stanford.edu Therefore, an optimal temperature must be chosen to balance a reasonable reaction rate with the suppression of depropagation.
pH: The pH of the reaction medium is particularly important when polymerizing monomers that contain ionizable functional groups, such as the carboxylic acid group in SHMB (the saponified form) or the hydroxyl group under certain conditions. For acidic or basic monomers, pH determines the degree of ionization. pcimag.com Changes in pH can alter a monomer's solubility in the polymerization medium (e.g., water) and introduce electrostatic interactions. mdpi.comnih.gov For example, at a pH where carboxyl groups are ionized (COO⁻), electrostatic repulsion between the negatively charged growing polymer chain and the incoming anionic monomer can significantly decrease the rate of polymerization. mdpi.com Typically, for acidic monomers, polymerization is conducted at a low pH (e.g., 2-3) to keep the monomer in its less-charged, more hydrophobic state, which favors its incorporation into the growing polymer particles. pcimag.com
Ionic Strength: In aqueous polymerizations of charged monomers like SHMB, the ionic strength of the solution, controlled by adding a salt like NaCl, plays a crucial role. nih.gov The added ions can shield the electrostatic repulsion between the charged monomer and the similarly charged propagating chain end. polimi.it By reducing this repulsion, an increase in ionic strength can lead to a higher effective local monomer concentration near the growing chain, thereby increasing the polymerization rate. nih.govpolimi.it This effect is a key consideration in controlling the kinetics of polyelectrolyte synthesis in aqueous solutions.
| Reaction Condition | Influence on Polymerization of Functional Monomers |
|---|---|
| Temperature | Increases initiation and propagation rates. Can increase depropagation, limiting molecular weight. |
| pH | Controls the ionization of functional groups, affecting monomer solubility and electrostatic interactions. |
| Ionic Strength | Shields electrostatic repulsion between charged species, potentially increasing the polymerization rate in aqueous media. |
Table 2: Summary of the Influence of Key Reaction Conditions on the Radical Polymerization of Functional Monomers.
Development of Novel Polymeric Materials
The presence of both a polymerizable double bond and a reactive hydroxyl group in monomers like this compound makes them valuable building blocks for creating functional polymers with tailored properties. These functionalities allow for the formation of linear polymers that can be subsequently crosslinked, or for direct incorporation into crosslinked networks.
Superabsorbent hydrogels are lightly crosslinked hydrophilic polymers capable of absorbing and retaining large quantities of aqueous fluids. The synthesis of such hydrogels from monomers analogous to this compound typically involves free-radical polymerization in an aqueous solution.
The general synthetic approach involves:
Monomer Solution Preparation: The monomer, along with a crosslinking agent and a water-soluble initiator, is dissolved in water. The concentration of the monomer and crosslinker are critical parameters that influence the properties of the final hydrogel.
Initiation: The polymerization is typically initiated by chemical initiators that decompose to form free radicals upon heating or exposure to UV light. Common initiators include persulfates, such as ammonium (B1175870) persulfate (APS), often used in combination with an accelerator like N,N,N′,N′-tetramethylethylenediamine (TEMED).
Polymerization and Crosslinking: The free radicals initiate the polymerization of the monomer's double bonds, forming long polymer chains. The crosslinking agent, a molecule with two or more polymerizable groups (e.g., N,N'-methylenebisacrylamide), is incorporated into the growing chains, creating a three-dimensional network.
Purification: The resulting hydrogel is typically washed to remove unreacted monomers, initiator fragments, and other impurities.
The hydroxyl groups along the polymer backbone, derived from the this compound analogue, are expected to significantly contribute to the hydrogel's absorbency by forming hydrogen bonds with water molecules.
The properties of hydrogels derived from monomers like this compound are intricately linked to their molecular structure. Key relationships include:
Crosslinking Density: The concentration of the crosslinking agent is a primary determinant of the hydrogel's properties. A higher crosslinking density leads to a more rigid structure with lower swelling capacity but improved mechanical strength. Conversely, a lower crosslinking density results in a softer, more flexible hydrogel with higher absorbency. This relationship is demonstrated in studies of poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogels, where an increase in crosslinker concentration leads to a linear increase in the elastic modulus. researchgate.net
Hydrophilicity of the Monomer: The presence of the hydroxyl group imparts significant hydrophilicity to the polymer, enhancing its ability to absorb water. The density of these hydrophilic groups along the polymer chain will directly influence the equilibrium water content of the hydrogel.
Mechanical Properties: The mechanical strength of these hydrogels is crucial for their practical applications. Properties such as tensile strength and Young's modulus are influenced by the crosslinking density and the nature of the polymer chains. For instance, in poly(methyl methacrylate) hydrogels, an increase in polymer concentration, which can be conceptually linked to a higher density of interacting chains, leads to a significant increase in the compressive modulus. squarespace.com
Table 1: Illustrative Mechanical Properties of Analogue Hydrogels This table presents data from studies on analogue polymers to illustrate expected trends.
| Polymer System | Crosslinker Concentration (mol%) | Young's Modulus (MPa) | Swelling Ratio (g/g) |
| Poly(2-hydroxyethyl methacrylate) researchgate.net | 0.5 | ~0.4 | High |
| Poly(2-hydroxyethyl methacrylate) researchgate.net | 1.0 | ~0.8 | Moderate |
| Poly(2-hydroxyethyl methacrylate) researchgate.net | 2.0 | ~1.5 | Low |
Absorbency: The absorbency of a superabsorbent hydrogel is typically measured as its equilibrium swelling ratio in water or saline solution. For hydrogels based on this compound analogues, the swelling is driven by the osmotic pressure difference between the hydrogel network and the external solution, facilitated by the hydrophilic hydroxyl groups. The absorbency is inversely proportional to the crosslinking density.
Table 2: Swelling Characteristics of a pH-Sensitive Analogue Hydrogel System This table is based on data for poly(2-hydroxyethyl methacrylate-co-acrylic acid-co-ammonium acrylate) hydrogels to demonstrate the impact of environmental pH on swelling, a property that could be engineered into hydrogels from hydroxyl-functionalized monomers. researchgate.net
| pH of Swelling Medium | Equilibrium Swelling Ratio (g/g) |
| 2.0 | ~5 |
| 4.0 | ~10 |
| 6.0 | ~40 |
| 8.0 | ~60 |
Crosslinking Strategies and Network Formation in Polymeric Systems
The formation of a stable three-dimensional network is fundamental to the function of hydrogels. For polymers derived from this compound analogues, several crosslinking strategies can be employed:
Covalent Crosslinking during Polymerization: This is the most common method, where a multifunctional monomer is included in the initial reaction mixture. The crosslinker becomes an integral part of the polymer network as it forms.
Post-Polymerization Crosslinking: In this approach, a linear polymer is first synthesized, and then crosslinked in a subsequent step. The pendant hydroxyl groups on the polymer chains derived from a monomer like this compound provide ideal sites for such reactions. Crosslinking agents that can react with hydroxyl groups, such as diisocyanates or diepoxides, can be used to form the network. This method allows for greater control over the network structure.
Physical Crosslinking: Although covalent crosslinks are more common for superabsorbent hydrogels, physical crosslinking through mechanisms like hydrogen bonding can also contribute to network formation. The hydroxyl groups on the polymer chains can participate in strong intermolecular hydrogen bonding, which can act as physical crosslinks, enhancing the mechanical properties of the hydrogel.
Surface Crosslinking: For many superabsorbent applications, a higher crosslink density at the surface of the hydrogel particles is desirable. This surface crosslinking can improve properties like absorbency under load and prevent gel blocking. This is typically achieved by treating the dried hydrogel particles with a solution of a surface crosslinking agent and then heating to induce the reaction primarily on the particle surface.
Biochemical and Biological Research Perspectives of Methyl 4 Hydroxy 2 Methylenebutanoate
Occurrence and Isolation of Methyl 4-hydroxy-2-methylenebutanoate Derivatives in Natural Systems
Identification in Plant Secondary Metabolites (e.g., Tuliposides from Tulipa gesneriana)
Derivatives of this compound are primarily found in the plant kingdom as glucose esters known as tuliposides. These compounds are significant secondary metabolites in tulips (Tulipa gesneriana) and are present in considerable quantities, ranging from 0.2% to 2% of the plant's fresh weight, distributed throughout the entire plant tandfonline.com. The primary forms are 6-tuliposide A and 6-tuliposide B, which are glucosides of 4-hydroxy-2-methylenebutanoic acid and (3S)-3,4-dihydroxy-2-methylenebutanoic acid, respectively. These tuliposides serve as precursors to the biologically active lactones, tulipalin A and tulipalin B nih.gov.
While most prominent in tulips, these compounds are not exclusive to the Tulipa genus. They have also been identified in other members of the Liliaceae family, including the genera Erythronium and Gagea, as well as in Alstroemeria (Peruvian lily) tandfonline.commdedge.com. Research has also led to the discovery of other tuliposide analogues, such as 1-tuliposide A, 1-tuliposide B, and tuliposides D, F, H, I, and J, in various tulip species and in the bulb of Amana edulis nih.govmdpi.comnih.govnih.gov. For instance, tuliposide D has been identified as 1,6-di-(4-hydroxy-2-methylenebutanoate)-β-D-glucopyranose nih.gov. The presence of these compounds, particularly tulipalin A, is associated with allergic contact dermatitis, commonly known as "tulip fingers," in individuals who frequently handle these plants, such as florists mdedge.comnih.govwikipedia.org.
Extraction and Purification Methodologies for Natural Products
The extraction and purification of this compound derivatives, such as tuliposides, from plant sources involve a multi-step process that leverages the polarity and structural characteristics of these compounds. A common initial step is the extraction of the plant material with methanol (B129727) (MeOH) or aqueous methanol at room temperature tandfonline.commdpi.com. The ratio of methanol to water can influence the co-extraction of tulipalins, the lactone forms of the aglycones, due to the activation of endogenous enzymes in less denaturing conditions tandfonline.com.
Following the initial extraction, a series of liquid-liquid partitioning steps are typically employed to separate compounds based on their polarity. The crude methanol extract is often partitioned between ethyl acetate (EtOAc) and water. The more polar tuliposides will preferentially remain in the aqueous phase, which can then be further partitioned with n-butanol (n-BuOH) to isolate a butanol-soluble fraction enriched with these glycosides mdpi.com.
Further purification is achieved through various chromatographic techniques. Column chromatography using resins like Diaion HP-20 or Sephadex LH-20 is used for initial fractionation of the butanol-soluble extract. Subsequent purification of these fractions is often carried out using Medium-Pressure Liquid Chromatography (MPLC) with MCI gel or Reversed-Phase C18 (RP-18) columns. The final isolation of pure compounds is typically achieved by High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), using water-methanol or acetonitrile (B52724) gradients as the mobile phase mdpi.comnih.govnih.gov. The purified compounds are then identified and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) nih.govnih.gov.
| Extraction & Purification Step | Description |
| Initial Extraction | Plant material is extracted with methanol or aqueous methanol at room temperature. |
| Liquid-Liquid Partitioning | The crude extract is partitioned between ethyl acetate and water, followed by n-butanol and water to separate compounds by polarity. |
| Column Chromatography | Initial fractionation of the n-butanol extract is performed using resins like Diaion HP-20 or Sephadex LH-20. |
| Further Purification | MPLC with MCI gel or RP-18 columns is used for further separation. |
| Final Isolation | Pure compounds are isolated using RP-HPLC. |
| Identification | Structural elucidation is carried out using NMR and MS. |
Enzymatic Conversion and Biosynthetic Pathways Involving this compound Analogues
Tuliposide-Converting Enzyme (TCE) Activity and Isozyme Characterization
The conversion of the relatively stable tuliposides into their biologically active lactone forms, tulipalins, is catalyzed by a specific enzyme known as the tuliposide-converting enzyme (TCE) nih.gov. The presence of this enzymatic activity was first suggested by the observation that the ratio of tulipalins to tuliposides in plant extracts varied depending on the extraction solvent, with higher proportions of tulipalins found in aqueous extracts that are less likely to denature proteins tandfonline.com.
Subsequent research led to the purification and characterization of TCE from tulip bulbs. The enzyme was found to be a dimer with a subunit molecular mass of approximately 34,900 Da. It exhibits optimal activity and stability at a neutral pH and moderate temperatures tandfonline.com.
Further investigations have revealed the existence of multiple isozymes of TCE with distinct substrate specificities and tissue expression patterns. Tuliposide A-converting enzyme (TCEA) preferentially catalyzes the conversion of 6-tuliposide A to tulipalin A nih.gov. Conversely, tuliposide B-converting enzyme (TCEB) is more specific for the conversion of 6-tuliposide B to tulipalin B. Different isozymes of TCEB have been identified with specific expression in different plant tissues, such as pollen and roots, suggesting a specialized role for these enzymes in plant defense researchgate.net.
Biochemical Mechanisms of Lactone Formation (e.g., Tulipalins)
The formation of tulipalins from tuliposides is an intramolecular transesterification reaction catalyzed by TCE, rather than a simple hydrolysis followed by spontaneous lactonization. TCE directly facilitates the formation of the α-methylene-γ-butyrolactone ring of tulipalin A or the α-methylene-β-hydroxy-γ-butyrolactone ring of tulipalin B from their respective 6-tuliposide precursors nih.govnih.govnih.gov. This enzymatic conversion is a key step in the chemical defense mechanism of the tulip, as the tulipalins are the more biologically active compounds wikipedia.org.
The reaction involves the nucleophilic attack of the hydroxyl group at the C-4 (or C-3 in the case of tuliposide B) of the butanoate moiety on the ester carbonyl carbon at the C-6 of the glucose, leading to the release of glucose and the formation of the five-membered lactone ring of tulipalin. This direct conversion ensures an efficient and rapid production of the defensive compounds upon tissue damage or pathogen attack wikipedia.org.
Molecular Mechanisms of Interaction with Biological Systems
The biological activity of this compound derivatives is primarily attributed to their lactonized forms, the tulipalins. These α-methylene-γ-butyrolactones are electrophilic and can react with nucleophiles in biological systems.
The antibacterial activity of 6-tuliposide B and its aglycone, tulipalin B, has been linked to the inhibition of the bacterial enzyme MurA nih.gov. MurA is a key enzyme in the early stages of peptidoglycan biosynthesis, which is essential for the integrity of the bacterial cell wall. The proposed mechanism involves the α,β-unsaturated carbonyl system of the α-methylene-γ-butyrolactone acting as a Michael acceptor. This allows for a covalent reaction with a cysteine residue in the active site of the MurA enzyme, leading to its irreversible inhibition and subsequent disruption of cell wall synthesis researchgate.net. Structure-activity relationship studies have shown that the 3',4'-dihydroxy-2'-methylenebutanoate (DHMB) moiety is crucial for this antibacterial activity nih.gov.
The allergenic properties of tulipalin A, the causative agent of "tulip fingers," also stem from its electrophilic nature. The molecular mechanism of this allergic contact dermatitis involves the binding of tulipalin A to skin proteins. Specifically, the α-methylene-γ-butyrolactone reacts with the ε-amino group of lysine residues within proteins through a Michael-type addition. This covalent modification of self-proteins forms a hapten-protein conjugate. This modified protein is then recognized as a foreign antigen by the immune system, triggering a delayed-type hypersensitivity reaction that manifests as dermatitis karger.com.
| Compound | Biological Target | Mechanism of Action |
| Tulipalin B | Bacterial MurA enzyme | Michael addition with a cysteine residue in the active site, leading to irreversible inhibition of peptidoglycan synthesis. |
| Tulipalin A | Skin proteins (lysine residues) | Michael addition with the ε-amino group of lysine, forming a hapten-protein conjugate that elicits an allergic immune response. |
Investigations into Modulation of Enzymatic Activities
Scientific literature available through public databases does not currently provide specific details regarding the direct modulation of enzymatic activities by this compound. While related compounds are often studied for their effects on various enzymes, dedicated research on this particular molecule's enzymatic interactions is not extensively documented.
Repression of Specific Molecular Pathways (e.g., RPS3/SIRT1 Pathway)
There is no available research data to suggest that this compound is involved in the repression of the RPS3/SIRT1 pathway or other specific molecular pathways. Studies detailing its interaction with such signaling cascades have not been identified in the current body of scientific publications.
Study of Receptor Binding or Protein-Ligand Interactions at a Mechanistic Level
Mechanistic studies involving receptor binding or specific protein-ligand interactions for this compound are not detailed in the available research. While general methodologies for analyzing such interactions exist, their application to this specific compound has not been reported in depth. nih.govnih.gov Molecular docking simulations have been performed on structurally related, but distinct, quinoline derivatives to assess binding affinity to viral proteins; however, similar analyses for this compound are not present in the reviewed literature. mdpi.com
Mechanistic Studies of Observed Biological Activities
Molecular Basis of Anti-inflammatory Effects (e.g., Nitric Oxide Production Inhibition)
Research into the anti-inflammatory properties of compounds found within the traditional herbal medicine Qi-Fu-Yin has provided insight into the potential molecular actions of a derivative of this compound. A study identified (5-Formylfuran-2-yl) this compound as a chemical constituent of this formulation. hku.hk The investigation demonstrated that the herbal preparation could ameliorate neuroinflammation by downregulating the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated microglial cells. hku.hk
Nitric oxide (NO) is a key signaling molecule in inflammatory processes, and its overproduction by iNOS can contribute to tissue damage. nih.gov The downregulation of iNOS represents a significant molecular mechanism for controlling inflammation. The findings from the study on Qi-Fu-Yin suggest that its constituent compounds, including the derivative of this compound, contribute to its anti-neuroinflammatory effects by inhibiting this pathway. hku.hk This indicates a potential molecular basis for anti-inflammatory activity through the suppression of nitric oxide production.
| Compound/Formulation | Cell Line | Stimulus | Observed Effect | Proposed Molecular Mechanism |
| Qi-Fu-Yin (containing a derivative of this compound) | Microglial BV-2 cells | Lipopolysaccharide (LPS) | Amelioration of neuroinflammation | Downregulation of inducible nitric oxide synthase (iNOS) |
Mechanistic Analysis of Antimicrobial Properties
Specific mechanistic analyses of the antimicrobial properties of this compound have not been reported in the reviewed scientific literature. Therefore, the molecular basis for any potential antibacterial or antifungal activity remains uncharacterized.
Antioxidant Activity Studies at a Molecular Level
While related compounds such as methyl salicylate glycosides have been shown to reduce levels of reactive oxygen species (ROS) nih.gov, specific molecular-level studies on the antioxidant activity of this compound are not available. The mechanisms by which it may scavenge free radicals or influence cellular antioxidant pathways have not been elucidated.
Structure-Activity Relationship (SAR) Derivations for Mechanistic Insights
The structure-activity relationship (SAR) of this compound and its derivatives is crucial for understanding their biological activities and optimizing their therapeutic potential. Although direct and extensive SAR studies on this specific molecule are not widely published, valuable insights can be extrapolated from research on analogous compounds, particularly those containing the α-methylene-γ-butyrolactone and related α,β-unsaturated ester moieties. The reactivity of the exocyclic α-methylene group, a Michael acceptor, is a key determinant of the biological activity of this class of compounds.
The core pharmacophore responsible for the biological effects of this compound and its analogs is the α,β-unsaturated carbonyl system. This electrophilic center can react with nucleophilic residues, such as cysteine in proteins, via a Michael addition reaction. This covalent modification of key biological macromolecules is believed to be a primary mechanism of action, leading to the observed cytotoxic, antimicrobial, and anti-inflammatory properties.
Systematic modifications of the core structure have revealed several key features that govern the biological activity:
The α-Methylene Group: The presence of the exocyclic double bond is paramount for activity. Saturation of this bond to a methyl group typically leads to a significant loss of biological potency, confirming its role as a reactive Michael acceptor.
The Ester and Hydroxyl Groups: The methyl ester and the primary hydroxyl group in this compound influence the compound's solubility, cell permeability, and metabolic stability. Modifications at these positions can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, esterification or etherification of the hydroxyl group can alter lipophilicity, potentially enhancing membrane transport and cellular uptake.
Introduction of Substituents: The introduction of various substituents at different positions of the butanoate chain has been explored to enhance potency and selectivity. For example, the incorporation of aromatic rings or heterocyclic systems can lead to interactions with specific binding pockets in target proteins, thereby influencing the activity profile.
Studies on related α-methylene-γ-butyrolactones have provided more detailed SAR insights that are likely applicable to this compound. For instance, the fungicidal activity of some derivatives is enhanced by the presence of electron-withdrawing groups on an attached aromatic ring, which increases the electrophilicity of the Michael acceptor.
The antibacterial activity of compounds like 6-tuliposide B and its analogs, which share the 3',4'-dihydroxy-2'-methylenebutanoate moiety, underscores the importance of the hydroxylation pattern. The 3'R configuration and the presence of both hydroxyl groups have been shown to be critical for potent antibacterial effects, suggesting a specific interaction with the target, bacterial MurA ligase.
The following table summarizes the general SAR trends observed for this compound and related compounds:
| Structural Modification | Effect on Biological Activity | Mechanistic Implication |
| Saturation of the α-methylene double bond | Significant decrease or loss of activity | Confirms the role of the Michael acceptor in covalent modification of targets. |
| Modification of the hydroxyl group (e.g., esterification, etherification) | Can increase or decrease activity depending on the specific modification and biological target. | Alters lipophilicity, membrane permeability, and potential for hydrogen bonding. |
| Introduction of bulky substituents | Can enhance selectivity for specific targets. | May lead to specific steric and electronic interactions within a binding site. |
| Presence of electron-withdrawing groups on appended rings | Increased antifungal activity in related lactones. | Enhances the electrophilicity of the Michael acceptor, promoting reaction with nucleophiles. |
| Specific stereochemistry (e.g., 3'R in tulipalin B analogs) | Crucial for antibacterial activity. | Indicates a highly specific binding orientation within the active site of the target enzyme. |
Advanced Analytical and Spectroscopic Research Methodologies for Methyl 4 Hydroxy 2 Methylenebutanoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides precise information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), allowing for the detailed mapping of a molecule's carbon-hydrogen framework.
One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, are the initial and most critical steps in structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For Methyl 4-hydroxy-2-methylenebutanoate, the ¹H NMR spectrum is predicted to show five distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and functional groups. For instance, the protons on the carbon adjacent to the hydroxyl group are expected to appear at a different chemical shift than the protons on the carbon adjacent to the ester group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. For this compound, six distinct signals are anticipated, corresponding to the carbonyl carbon of the ester, the two olefinic carbons, the two methylene (B1212753) carbons, and the methyl carbon of the ester group. The chemical shifts provide evidence for the functional groups present.
Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |
| 1 (C=O) | - | ~167 | Carbonyl carbon of the methyl ester. |
| 2 (C=CH₂) | - | ~128 | Olefinic carbon bearing no protons. |
| 3 (-CH₂-) | ~2.6 | ~35 | Methylene protons adjacent to the double bond. |
| 4 (-CH₂OH) | ~3.8 | ~60 | Methylene protons adjacent to the hydroxyl group. |
| 5 (=CH₂) | ~5.8, ~6.2 | ~125 | Two distinct vinylic protons. |
| 6 (-OCH₃) | ~3.7 | ~52 | Methyl protons of the ester group. |
| 7 (-OH) | Variable | - | Hydroxyl proton, signal is often broad and its position is concentration/solvent dependent. |
Two-dimensional (2D) NMR techniques are employed to resolve complex structural problems by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would be expected to show a clear correlation between the protons of the C3 methylene group and the C4 methylene group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbon atoms to which they are directly attached. This technique would be used to definitively assign each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. For example, it would link the proton signal at ~3.7 ppm to the carbon signal at ~52 ppm, confirming the -OCH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons over two to three bonds. This is a powerful tool for piecing together the molecular skeleton. Key HMBC correlations for this compound would include correlations from the methyl protons (-OCH₃) to the carbonyl carbon (C=O) and from the vinylic protons (=CH₂) to the carbonyl carbon, establishing the ester and acrylate (B77674) functionalities.
Interactive Table 2: Expected Key 2D NMR Correlations for this compound
| Technique | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Information Gained |
| COSY | H on C3 (~2.6 ppm) | H on C4 (~3.8 ppm) | Confirms the -CH₂-CH₂- linkage. |
| HSQC | H on C6 (~3.7 ppm) | C6 (~52 ppm) | Assigns the methyl protons to the methyl carbon. |
| HSQC | H on C4 (~3.8 ppm) | C4 (~60 ppm) | Assigns the hydroxymethylene protons to their carbon. |
| HMBC | H on C6 (-OCH₃) | C1 (C=O) | Confirms the methyl ester structure. |
| HMBC | H on C5 (=CH₂) | C1 (C=O) | Connects the vinyl group to the carbonyl carbon. |
| HMBC | H on C3 (-CH₂-) | C1 (C=O), C2 (C=), C5 (=CH₂) | Confirms the position of the C3 methylene group. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. The calculated exact mass for this compound (C₆H₁₀O₃) is approximately 130.06300 Da. An HRMS measurement confirming this mass would provide strong evidence for the compound's elemental composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. mdpi.com The sample is first separated by the LC system, and the eluent is then introduced into the mass spectrometer. This is particularly useful for analyzing the compound within a complex mixture or for confirming its purity. The mass spectrometer provides the molecular weight of the separated compound and can be used to induce fragmentation, yielding structural information.
Interactive Table 3: Mass Spectrometry Data for this compound
| Analysis | Expected Result | Information Provided |
| Molecular Formula | C₆H₁₀O₃ | - |
| Molecular Weight | 130.14 g/mol | Approximate mass of the molecule. alfa-chemistry.comsigmaaldrich.com |
| HRMS (M+H)⁺ | m/z 131.0703 | Precise mass of the protonated molecule, confirming the elemental formula. |
| Key MS/MS Fragments | m/z 113 (Loss of H₂O) | Loss of the hydroxyl group as water. |
| m/z 99 (Loss of -OCH₃) | Loss of the methoxy (B1213986) group from the ester. | |
| m/z 71 (Loss of -COOCH₃) | Loss of the entire carbomethoxy group. |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for purity analysis. A common method is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For a moderately polar compound like this compound, a C18 column with a mobile phase consisting of a water and methanol (B129727) or acetonitrile (B52724) gradient would likely provide good separation. researchgate.net The compound's purity is determined by comparing the area of its corresponding peak to the total area of all peaks in the chromatogram, typically detected using a UV detector.
Gas Chromatography (GC): Given its likely volatility, Gas Chromatography is also a suitable method for the analysis of this compound. In GC, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a long column. The retention time is a characteristic property used for identification. GC is often coupled with a mass spectrometer (GC-MS), providing definitive identification of the peak by its mass spectrum. nih.gov
Gas Chromatography (GC) and Liquid Chromatography (LC)
Gas Chromatography (GC) and Liquid Chromatography (LC) are fundamental techniques for the separation and analysis of chemical compounds. The choice between GC and LC for this compound depends on the compound's volatility and thermal stability.
Gas Chromatography (GC): This technique is optimal for compounds that can be vaporized without decomposition. Given the structure of this compound, its analysis by GC is feasible. However, the presence of a polar hydroxyl (-OH) group can lead to peak tailing and potential interactions with the stationary phase. To mitigate these effects and improve chromatographic performance, derivatization is often employed. A common approach involves converting the hydroxyl group to a less polar silyl (B83357) ether, which increases volatility and thermal stability. When coupled with a mass spectrometer (GC-MS), this method not only separates the compound but also provides valuable mass fragmentation data for structural confirmation. A method for measuring the related branched-chain hydroxy acid, beta-hydroxy-beta-methyl butyrate, in plasma utilizes derivatization prior to GC-MS analysis, highlighting a similar potential approach for the title compound. nih.gov
Liquid Chromatography (LC): LC is highly versatile and particularly well-suited for compounds that may be thermally labile or are not sufficiently volatile for GC. For this compound, Reversed-Phase Liquid Chromatography (RP-LC) would be the most common approach. In this mode, a non-polar stationary phase is used with a polar mobile phase, allowing for the effective separation of moderately polar compounds.
Preparative and Analytical Chromatography (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a high-resolution form of liquid chromatography used for both analytical and preparative purposes.
Analytical HPLC: The primary goal of analytical HPLC is to identify and quantify the components in a sample. A typical analytical method for this compound would likely employ a C18 column with a gradient elution mobile phase, such as a mixture of water and a more non-polar organic solvent like methanol or acetonitrile. researchgate.net Detection could be achieved using a UV detector, as the α,β-unsaturated ester moiety is expected to have a UV absorbance. This setup allows for the determination of purity and the quantification of the compound in various matrices.
Preparative HPLC: When isolation of a pure sample of this compound is required, preparative HPLC is used. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample quantities. It is an indispensable tool for purifying the compound from synthesis reaction mixtures or natural product extracts.
The following table outlines hypothetical, yet standard, starting conditions for the HPLC analysis of this compound.
| Parameter | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Column Type | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | Reversed-Phase C18 (e.g., 21.2 mm x 250 mm, 10 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | Gradient or Isocratic elution with Water/Acetonitrile |
| Flow Rate | 0.8 - 1.2 mL/min | 15 - 25 mL/min |
| Detection | UV-Vis Detector (e.g., at 210 nm) | UV-Vis Detector with fraction collection |
| Injection Volume | 5 - 20 µL | 100 µL - 5 mL |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. The IR spectrum of this compound is predicted to show characteristic absorption bands corresponding to its key functional groups.
The primary functional groups and their expected vibrational frequencies are:
Hydroxyl (-O-H): A broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the O-H bond, with the broadening caused by hydrogen bonding. researchgate.net
Carbonyl (C=O): A strong, sharp absorption band characteristic of the ester carbonyl group should appear around 1730-1715 cm⁻¹.
Alkene (C=C): The carbon-carbon double bond stretching vibration is anticipated to produce an absorption band in the 1680-1640 cm⁻¹ region.
C-O Stretching: The C-O single bond stretches of the ester group will result in strong absorptions in the fingerprint region, typically between 1300-1150 cm⁻¹.
C-H Stretching: Absorptions corresponding to sp² C-H (alkene) and sp³ C-H (alkane) bonds will appear just above and below 3000 cm⁻¹, respectively.
The following table summarizes the predicted key IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |
| Alkyl C-H | C-H Stretch | 2995 - 2850 | Medium |
| Ester Carbonyl (C=O) | C=O Stretch | 1730 - 1715 | Strong |
| Alkene (C=C) | C=C Stretch | 1680 - 1640 | Medium |
| Ester C-O | C-O Stretch | 1300 - 1150 | Strong |
X-ray Crystallography (if applicable) for Solid-State Structural Elucidation
X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers.
The application of X-ray crystallography to this compound is contingent upon the ability to grow a high-quality single crystal of the compound. As of the current body of scientific literature, a crystal structure for this compound has not been reported in public databases. If the compound can be successfully crystallized, this technique would provide the most detailed structural elucidation possible, confirming its atomic connectivity and stereochemistry in the solid state.
Future Research Directions and Emerging Trends in Methyl 4 Hydroxy 2 Methylenebutanoate Chemistry
Development of Novel and Sustainable Synthetic Routes
The future of methyl 4-hydroxy-2-methylenebutanoate synthesis is intrinsically linked to the principles of green chemistry and the harnessing of biological systems. The development of sustainable and efficient synthetic pathways is a primary focus of ongoing and future research.
Green Chemistry Approaches to this compound Synthesis
Traditional synthetic methods for compounds structurally similar to this compound often rely on stoichiometric reagents and harsh reaction conditions. Future research will prioritize the adoption of green chemistry principles to minimize environmental impact and enhance sustainability. Key areas of investigation will include the use of renewable feedstocks, atom-economical reactions, and the replacement of hazardous solvents with more benign alternatives. For instance, the Baylis-Hillman reaction, a powerful tool for carbon-carbon bond formation, can be adapted for the synthesis of α-methylene-β-hydroxy esters. Green modifications of this reaction, such as using solvent-free conditions or aqueous media, are promising avenues for the sustainable production of this compound.
| Green Chemistry Principle | Application in this compound Synthesis |
| Renewable Feedstocks | Investigating the use of bio-based starting materials to replace petroleum-derived precursors. |
| Atom Economy | Employing catalytic reactions that maximize the incorporation of all starting materials into the final product. |
| Safer Solvents and Auxiliaries | Utilizing water, supercritical fluids, or ionic liquids as reaction media to reduce volatile organic compound (VOC) emissions. |
| Catalysis | Developing highly efficient and recyclable catalysts to minimize waste and energy consumption. |
Chemoenzymatic Synthesis and Biocatalytic Transformations
The integration of enzymatic methods with traditional organic synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for the production of complex molecules with high stereoselectivity. acs.org Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field with significant potential for the synthesis of this compound and its derivatives. acs.org
Future research will likely focus on identifying and engineering enzymes, such as lipases, esterases, and oxidoreductases, for the stereoselective synthesis of chiral analogs of this compound. For example, enzymatic kinetic resolution of a racemic mixture of this compound could provide access to enantiomerically pure forms of the compound, which are crucial for applications in pharmaceuticals and agrochemicals. Furthermore, whole-cell biotransformations, where microorganisms are used to perform specific chemical conversions, could offer a cost-effective and environmentally friendly route to this versatile chemical. researchgate.net
Exploration of Advanced Catalytic Systems for this compound Reactions
The development of novel catalytic systems is a cornerstone of modern organic chemistry. For a molecule with multiple reactive sites like this compound, the discovery of catalysts that can selectively target a specific functional group is of paramount importance.
Transition Metal Catalysis in C-C and C-X Bond Formations
Transition metal catalysis has revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.gov Future research on this compound will undoubtedly leverage the power of transition metals like palladium, rhodium, and ruthenium to develop novel transformations. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce a wide range of substituents at the vinylic position, providing access to a diverse library of derivatives with tailored properties. Similarly, transition metal-catalyzed allylic substitution reactions on the hydroxyl group could open up new avenues for functionalization.
| Catalyst Type | Potential Application in this compound Chemistry |
| Palladium | Cross-coupling reactions (e.g., Suzuki, Heck) for C-C bond formation at the double bond. |
| Rhodium | Asymmetric hydrogenation of the double bond to produce chiral derivatives. |
| Ruthenium | Metathesis reactions for the synthesis of higher-order oligomers or polymers. |
Organocatalysis and Asymmetric Synthesis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. researchgate.net A key advantage of organocatalysis is the ability to perform asymmetric transformations, leading to the synthesis of enantiomerically enriched products. nih.gov For this compound, organocatalysts could be designed to promote a variety of reactions, including asymmetric Michael additions to the α,β-unsaturated ester moiety or enantioselective acyl-transfer reactions involving the hydroxyl group. The development of novel chiral organocatalysts will be a major focus of future research, enabling the synthesis of optically active derivatives of this compound with high efficiency and stereocontrol. nih.gov
Integration of Advanced Computational Chemistry for Predictive Modeling
The synergy between experimental and computational chemistry is transforming the way chemical research is conducted. mdpi.com Advanced computational tools, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, predict the outcome of reactions, and guide the design of new catalysts and synthetic routes. acs.org
In the context of this compound chemistry, computational modeling will play a crucial role in several areas. For example, DFT calculations can be used to elucidate the mechanisms of catalytic reactions, helping researchers to understand the factors that control selectivity and reactivity. mdpi.com This knowledge can then be used to design more efficient catalysts. Furthermore, computational screening of virtual libraries of catalysts and substrates can accelerate the discovery of new reactions and synthetic pathways. The integration of machine learning and artificial intelligence with computational chemistry is an emerging trend that promises to further enhance the predictive power of these models, paving the way for the in silico design of optimal synthetic strategies for this compound and its derivatives. researchcommons.org
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of transition state energies, and calculation of spectroscopic properties. |
| Molecular Dynamics (MD) | Simulation of the behavior of this compound in different solvent environments and its interaction with catalysts or enzymes. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for the biological activity or physical properties of this compound derivatives. |
Machine Learning and AI in Reaction Prediction and Design
Furthermore, ML models can be trained on existing reaction data to predict the outcomes of unknown reactions involving this compound. These models can forecast product yields, identify potential side products, and optimize reaction parameters such as temperature, solvent, and catalyst choice. While specific predictive models for this compound are not yet established, the general success of these techniques in organic chemistry suggests a high potential for future application.
Table 1: Potential Applications of AI/ML in this compound Research
| Application Area | Description | Potential Impact |
|---|---|---|
| Retrosynthesis | Predicting synthetic pathways from the target molecule backwards to simpler precursors. | Faster discovery of novel, cost-effective, and sustainable synthesis routes. |
| Reaction Outcome Prediction | Forecasting the products and yields of reactions involving the compound under various conditions. | Reduced experimental costs and time by prioritizing high-yield reactions. |
| Catalyst Design | Designing novel catalysts tailored for specific transformations of the molecule. | Increased reaction efficiency and selectivity for desired products. |
| Derivative Screening | Virtually screening potential derivatives for desired properties before synthesis. | Accelerated discovery of new functional molecules based on the core structure. |
Multi-Scale Modeling for Complex Chemical and Biological Systems
Multi-scale modeling is a powerful computational strategy that bridges different levels of detail, from the quantum behavior of electrons to the macroscopic properties of materials. utk.edunih.gov This approach could be instrumental in understanding the behavior of polymers derived from this compound.
By combining quantum mechanics (for bond breaking/forming), molecular dynamics (for chain conformations), and continuum mechanics (for bulk material properties), researchers can build comprehensive models of polymers. osti.govmdpi.com These simulations could predict how the structure of the monomer influences the final properties of the polymer, such as its strength, flexibility, and degradation rate. This predictive capability is crucial for designing new materials for specific applications. utk.edu
Expansion into Novel Material Science Applications
The unique chemical structure of this compound, featuring both a hydroxyl group and a polymerizable acrylate (B77674) moiety, makes it a promising candidate for the development of advanced materials.
Biocompatible Polymers and Hydrogels for Biomedical Engineering (excluding clinical trials)
The development of biocompatible and biodegradable materials is a cornerstone of modern biomedical engineering. mdpi.commdpi.com Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are particularly valuable for applications such as tissue engineering and drug delivery due to their resemblance to natural biological tissues. nih.govkinampark.combiochempeg.com
Future research could focus on polymerizing this compound to create novel hydrogels. The hydroxyl group in the monomer unit could enhance the hydrophilicity and biocompatibility of the resulting material. nih.gov By controlling the cross-linking density and copolymerizing it with other monomers, it would be possible to create hydrogels with a range of mechanical properties and degradation profiles, suitable for scaffolding in tissue regeneration. mdpi.com
Functional Materials with Tunable Properties
The reactivity of the hydroxyl group on the this compound monomer offers a pathway to creating functional materials with properties that can be precisely controlled. This functional handle could be used to attach various molecules, such as drugs, targeting ligands, or stimuli-responsive units.
For instance, attaching temperature- or pH-sensitive molecules could lead to "smart" materials that change their properties in response to environmental cues. nih.gov Such materials could have applications in targeted drug delivery systems, where the drug is released only at the site of disease, or in the creation of sensors and actuators. The ability to tune these properties at the molecular level is a key trend in modern materials science.
In-depth Elucidation of Molecular Mechanisms in Biological Contexts
Understanding how a molecule interacts with biological systems at the molecular level is critical for its development in biomedical applications.
Detailed Investigations of Enzyme-Substrate Interactions
While specific enzymatic interactions with this compound are not yet well-documented, future research will likely explore its potential as a substrate for various enzymes. For instance, esterases could potentially hydrolyze the methyl ester group, while other enzymes might interact with the hydroxyl or alkene functionalities.
Computational molecular docking and molecular dynamics simulations could be employed to predict how this compound might bind to the active sites of specific enzymes. nih.gov These studies provide insights into the binding affinity and the specific amino acid residues involved in the interaction. For example, understanding the interaction with reductases is crucial, as these enzymes are key in many biosynthetic pathways. frontiersin.orgnih.gov Such computational predictions would guide further experimental studies to validate these interactions and understand their biological significance.
Table 2: Key Compound Names Mentioned in this Article
| Compound Name |
|---|
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Utilization as a Core Building Block for Complex Natural Product Synthesis:There is no available information detailing the application of this compound as a foundational element in the synthesis of complex natural products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
